2-(Methylthio)pyrimidin-4-ol

Beschreibung

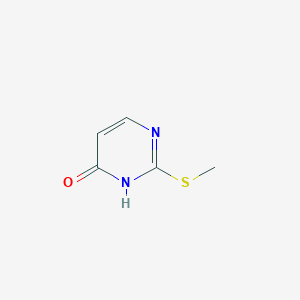

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHSQVMHSFXUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206119 | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-20-2 | |

| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol: Properties, Synthesis, and Applications

Abstract

2-(Methylthio)pyrimidin-4-ol, also known as S-Methyl-2-thiouracil, is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core, a hydroxyl group, and a methylthio substituent, impart a range of chemical and biological properties that make it a valuable building block for synthesizing diverse bioactive molecules. This guide provides a comprehensive overview of its fundamental properties, explores its tautomeric nature, details a robust synthetic protocol, and discusses its significance in the development of novel therapeutic agents.

Core Physicochemical and Structural Properties

This compound is an organic compound characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a hydroxyl group at the 4-position[1]. This structure allows for significant chemical versatility. At room temperature, it exists as a white to off-white solid[2]. Its core properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5751-20-2; 124700-70-5 | [3][4] |

| Molecular Formula | C₅H₆N₂OS | [3][4] |

| Molecular Weight | 142.18 g/mol | [3][4] |

| Melting Point | 200.0 to 204.0 °C | [2][3] |

| Boiling Point | 301.2 °C at 760 mmHg | [3] |

| Density | 1.35 g/cm³ (Predicted) | [2][3] |

| pKa | 7.80 ± 0.40 (Predicted) | [2][3] |

| LogP | 0.49180 | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Canonical SMILES | CSC1=NC=CC(=O)N1 | [3] |

The Critical Role of Tautomerism

A key characteristic of this compound is its existence in tautomeric forms. The molecule can undergo keto-enol tautomerization, existing in equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form[5][6]. While often named by its "-ol" suffix, the keto form is generally the most stable structure, particularly in polar solvents[6][7].

This equilibrium is not merely a chemical curiosity; it is fundamental to the molecule's reactivity and its interactions in biological systems. The presence of both hydrogen bond donor and acceptor sites in the keto form influences its crystal packing and solubility. Research using synchrotron-based techniques has investigated this equilibrium, noting that while substituents can significantly affect tautomer stability in related pyrimidines, the S-CH₃ group in S-methyl-2-thiouracil does not dramatically shift the equilibrium compared to its parent compound, 4-hydroxypyrimidine[5].

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[8][9] this compound is a particularly valuable derivative for several reasons:

-

Reactive Handles: The methylthio group can be easily displaced by various nucleophiles or oxidized to sulfoxide and sulfone derivatives, allowing for extensive structural diversification.

-

Scaffold Rigidity: The pyrimidine core provides a rigid and predictable framework for orienting substituents toward specific binding pockets in biological targets.

-

Bioisosteric Replacement: The methylthio group can serve as a bioisostere for other functional groups, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been investigated for a wide range of biological activities, including:

-

Antiviral Activity: Studies have shown that 2-methylthio-pyrimidinone derivatives can act as selective inhibitors of RNA viruses, such as the rubella virus.[10]

-

Analgesic and Anti-inflammatory Activity: Related 2-methylthio-dihydropyrimidine compounds have demonstrated analgesic properties, likely through the inhibition of peripheral pain mechanisms.[9][11]

-

Antibacterial and Antioxidant Properties: The broader class of thio-containing pyrimidines is known to possess diverse biological activities, including antibacterial, antioxidant, and anticancer effects.[12][13]

Caption: Role as a versatile scaffold in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational building block with significant potential for the development of new therapeutics. Its well-defined physicochemical properties, predictable tautomeric behavior, and straightforward, high-yield synthesis make it an accessible and valuable tool for medicinal chemists. The ability to readily modify its structure at the methylthio position provides a gateway to vast chemical diversity, enabling the exploration of a wide range of biological targets. As the demand for novel small-molecule drugs continues to grow, the utility of scaffolds like this compound in generating libraries of bioactive compounds remains critically important.

References

-

This compound. LookChem. [Link]

-

CAS NO. 124700-70-5 | this compound. Arctom Scientific. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). [Link]

-

Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

This compound. eChemHub. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]

-

5-Deoxystrigol | C19H22O5 | CID 15102684. PubChem - NIH. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]

-

15-Crown-5 | C10H20O5 | CID 36336. PubChem - NIH. [Link]

-

Bioactive Compounds: Antioxidant, Antibacterial, Anti-inflammatory Modulation. MDPI. [Link]

-

5-Nitroso-8-hydroxyquinoline. CAS Common Chemistry. [Link]

-

2-Methyldodecane. CAS Common Chemistry. [Link]

-

Economics and Political Economy. EconSciences - Journals. [Link]

-

Antibacterial and Antibiofilm Activity of Selected Medicinal Plant Leaf Extracts Against Pathogens Implicated in Poultry Diseases. Frontiers. [Link]

Sources

- 1. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 2. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ashdin.com [ashdin.com]

- 10. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol (CAS 5751-20-2) for Advanced Research

This guide provides a comprehensive technical overview of 2-(Methylthio)pyrimidin-4-ol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, its nuanced reactivity, and its application as a versatile scaffold in the creation of complex, biologically active molecules.

Section 1: Core Physicochemical Properties and Characterization

This compound, also known as 2-methylthiouracil, is a stable, white to off-white crystalline solid at room temperature.[1][2][3] Its structure is characterized by a pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms, substituted with a hydroxyl group at the 4-position and a methylthio group at the 2-position.[4] This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

A critical aspect of its structure is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-ol (pyrimidinol) form and the 4-one (pyrimidinone) form.[5][6] Spectroscopic and theoretical studies suggest that while the methylthio group does not significantly alter the tautomeric equilibrium compared to 4-hydroxypyrimidine, the keto (pyrimidinone) form is generally favored.[6] For clarity and consistency with IUPAC naming, this guide will primarily use the name this compound, while acknowledging its common name, 2-methylthiouracil.[7]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5751-20-2 | |

| Molecular Formula | C₅H₆N₂OS | |

| Molecular Weight | 142.18 g/mol | [1][8] |

| IUPAC Name | This compound | [7] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 200-204 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | 7.80 ± 0.40 | |

| LogP (Predicted) | 0.49 - 0.90 |

| Storage | Sealed in a dry place at room temperature |[2] |

Section 2: Synthesis and Purification

The most prevalent and reliable synthesis of this compound involves the S-methylation of 2-thiouracil. This method is high-yielding, uses readily available starting materials, and is scalable.

Causality in Synthesis: The "Why"

The choice of S-methylation over N-methylation is driven by the higher nucleophilicity of the sulfur atom in the thiourea moiety of 2-thiouracil under basic conditions. The base, typically sodium hydroxide, deprotonates the more acidic N-H protons, but the resulting thiolate anion is a softer, more potent nucleophile than the corresponding amide anions. This directs the electrophile (methyl iodide) to selectively attack the sulfur atom. The reaction is quenched by acidification, which protonates the ring nitrogens and causes the product to precipitate from the aqueous solution due to its lower solubility.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[8][9]

-

Dissolution & Cooling: In a flask equipped with a magnetic stirrer, dissolve 2-thiouracil (e.g., 33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (e.g., 20.8 g in 183 mL of water).[8] Place the flask in an ice bath and stir until the internal temperature reaches 0°C.

-

Methylation: While maintaining the temperature at 0°C, slowly add methyl iodide (e.g., 18.5 mL, 0.29 mol) dropwise to the reaction mixture.[8]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours or overnight.[8][9] The solution will typically appear as a pale yellow.[8]

-

Precipitation: Cool the reaction mixture back down to 0°C in an ice bath. Carefully acidify the solution with glacial acetic acid until a white precipitate forms.[8][9]

-

Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (e.g., 3 x 150 mL) to remove salts and residual acid.[8]

-

Drying: Dry the collected solid under vacuum to afford pure this compound as a white powder. Yields are typically high, often exceeding 90%.[8]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The methylthio group at the C2 position is an excellent leaving group, especially after oxidation, making it a linchpin for introducing diverse substituents.

Key Reactivity Pathways:

-

N/O-Alkylation: The pyrimidinone ring can be alkylated at the nitrogen or oxygen atoms, depending on the reaction conditions and the nature of the electrophile.

-

Oxidation to Sulfone: The methylthio group can be readily oxidized to the corresponding methylsulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[10][11] This oxidation dramatically increases the electrophilicity of the C2 carbon.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting methylsulfonyl group is an exceptional leaving group.[12] It can be displaced by a wide range of nucleophiles (amines, alcohols, thiols), enabling the construction of diverse 2-substituted pyrimidine libraries.[10] This two-step sequence (oxidation followed by substitution) is a cornerstone of its use in medicinal chemistry. In contrast, the 2-methylthio group itself is significantly less reactive towards nucleophilic displacement under similar conditions.[12][13]

Caption: Key reactivity pathways for this compound.

Detailed Experimental Protocol: Oxidation and Substitution

This protocol illustrates the common two-step sequence for C2 diversification, a key strategy in drug discovery programs.[10][11]

Step A: Oxidation to 2-(Methylsulfonyl)pyrimidin-4-one

-

Suspension: Suspend this compound (1 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Oxidation: Add m-CPBA (approx. 2.2 eq.) portion-wise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate, followed by sodium bicarbonate. Extract the product with CH₂Cl₂, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfone intermediate.

Step B: Nucleophilic Displacement

-

Dissolution: Dissolve the sulfone intermediate from Step A (1 eq.) in a polar aprotic solvent such as DMSO or THF.

-

Addition of Nucleophile: Add the desired amine nucleophile (e.g., 1.2 eq.) and a suitable base (e.g., Cs₂CO₃ or NaH, 1.5 eq.).[10]

-

Reaction: Heat the mixture (e.g., to 80-100°C) and monitor by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by flash column chromatography to yield the final 2-substituted pyrimidine.

Section 4: Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including anti-cancer agents, antivirals, and antihypertensives.[14][15] this compound serves as an early-stage intermediate for building complex molecules that target a wide array of biological systems. Its utility stems directly from the reactivity profile described above, allowing for the systematic exploration of chemical space around the pyrimidine core.

For example, derivatives synthesized from this scaffold have been explored as inhibitors of protein kinases, which are crucial targets in oncology.[10] The general structure involves a substituted pyrimidine core acting as a "hinge-binder" within the ATP-binding pocket of the kinase. The C2 position, readily diversified via the sulfone intermediate, allows for the installation of various amine-containing groups that can form critical hydrogen bonds and occupy specific sub-pockets, thereby modulating potency and selectivity.

Caption: A simplified signaling pathway showing kinase inhibition.

Section 5: Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Self-Validating System: HPLC Protocol

This protocol is self-validating through the use of a certified reference standard. The identity of the main peak is confirmed by retention time matching against the standard, and purity is calculated based on the area percentage of this peak relative to all other detected peaks.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample and a reference standard in a suitable solvent (e.g., Methanol or DMSO/Acetonitrile mixture) to a concentration of ~1 mg/mL.

-

Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. Confirm the retention time of the main peak in the sample matches the standard. Calculate purity using the area percent method.

Section 6: Safety and Handling

This compound is considered a hazardous substance.[16]

-

Hazards: Harmful if swallowed.[3] Causes skin and eye irritation, with a risk of serious eye damage.[3][17] May cause respiratory irritation.[3][17]

-

Precautions: Handle in a well-ventilated area or fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid creating dust.[17]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[18]

Section 7: Conclusion

This compound (CAS 5751-20-2) is more than a simple chemical reagent; it is a versatile and enabling tool for chemical innovation. Its straightforward, high-yield synthesis and, more importantly, its well-defined and predictable reactivity make it an indispensable starting point for constructing libraries of novel pyrimidine-based compounds. The ability to activate the C2 position for nucleophilic substitution via oxidation is the key feature that underpins its widespread use in drug discovery, allowing for the systematic and rational design of molecules with tailored biological activities. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this important heterocyclic building block.

References

- LookChem. This compound. [URL: https://www.lookchem.com/2-(Methylthio)pyrimidin-4-ol-cas-5751-20-2/]

- BenchChem. Synthesis routes of this compound. [URL: https://www.benchchem.com/synthesis/5751-20-2]

- CookeChem. 2-Methylthio-4-pyrimidinol, ≥98%, 5751-20-2. [URL: https://www.cookechem.com/product-5751-20-2.html]

- Cymit Química S.L. CAS 5751-20-2: 2-(Methylthio)-4(3H)-pyrimidinone. [URL: https://www.cymitquimica.com/cas/5751-20-2]

- Chem-Impex. 2-Metiltio-4-pirimidona. [URL: https://www.chemimpex.com/products/2-methylthio-4-pyrimidone]

- CymitQuimica. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)-. [URL: https://www.cymitquimica.com/cas/124700-70-5]

- ChemicalBook. 2-Methylthio-4-pyrimidinol CAS#: 5751-20-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6690290.htm]

- ChemScene. 124700-70-5 | this compound. [URL: https://www.chemscene.com/products/2-(Methylthio)pyrimidin-4-ol-124700-70-5.html]

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methylthio-4-pyrimidinol 5751-20-2. [URL: https://www.tcichemicals.com/IN/en/p/M1837]

- Cheméo. Chemical Properties of 4(1H)-Pyrimidinone, 2-(methylthio)- (CAS 5751-20-2). [URL: https://www.chemeo.com/cid/73-101-7/4-1H-Pyrimidinone-2-methylthio]

- ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.3c00222]

- ChemicalBook. 2-Methylthio-4-pyrimidinol synthesis. [URL: https://www.chemicalbook.com/synthesis/5751-20-2.htm]

- ChemicalBook. 2-Methylthio-4-pyrimidinol | 5751-20-2. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6690290EN.htm]

- Combi-Blocks, Inc. Safety Data Sheet for 4-(2-(Methylthio)pyrimidin-4-yl)-1h-pyrazol-5-amine. [URL: https://www.combi-blocks.com/msds/ST-1550.pdf]

- Arctom Scientific. CAS NO. 124700-70-5 | this compound. [URL: https://www.arctom.com/products/124700-70-5]

- Fisher Scientific. Safety Data Sheet for 2-Chloro-4-methylpyrimidine. [URL: https://www.fishersci.com/sds?productName=AC380940050]

- ChemicalBook. 4-Pyrimidinol, 2-(methylthio)- (9CI) | 124700-70-5. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82130084EN.htm]

- National Institutes of Health. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267320/]

- National Institutes of Health. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021280/]

- ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [URL: https://pubs.acs.org/doi/full/10.1021/acs.bioconjchem.3c00222]

- ChemBK. 2-(Methylthio)-1H-pyrimidin-4-one. [URL: https://www.chembk.com/en/chem/2-(Methylthio)-1H-pyrimidin-4-one]

- Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. [URL: https://patents.google.

- EvitaChem. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981). [URL: https://www.evitachem.com/product/6-methyl-2-methylthio-4-pyrimidinethiol-cas-19792-74-6]

- ChemicalBook. Tautomerism characteristics of 4-pyrimidone. [URL: https://www.chemicalbook.com/NewsInfo_5469.htm]

- PubMed. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. [URL: https://pubmed.ncbi.nlm.nih.gov/21058636/]

- NIST WebBook. 4(1H)-Pyrimidinone, 2-(methylthio)-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5751202]

- ResearchGate. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4- d ]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. [URL: https://www.researchgate.

- eChemHub. This compound. [URL: https://www.echemhub.com/products/124700-70-5]

- BenchChem. Synthesis routes of this compound. [URL: https://www.benchchem.com/synthesis/124700-70-5]

- Wikipedia. Pyrimidine. [URL: https://en.wikipedia.org/wiki/Pyrimidine]

- ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. [URL: https://www.researchgate.net/publication/287132205_Thione-thiol_tautomerism_and_stability_of_2-_and_4-mercaptopyridines_and_2-mercaptopyrimidines]

- Sunway Pharm Ltd. This compound - CAS:5751-20-2. [URL: https://www.3wpharm.com/product/2-methylthiopyrimidin-4-ol_5751-20-2.html]

- Sigma-Aldrich. 2-METHYLTHIO-4-PYRIMIDINOL AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/sial/s440043]

- Indiana University School of Medicine. Purine and Pyrimidine Metabolism. [URL: https://themedicalbiochemistrypage.org/purine-and-pyrimidine-metabolism/]

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [URL: https://www.mdpi.com/1420-3049/29/10/2208]

- PubMed. The influence of the exocyclic pyrimidine 5-methyl group on DNAse I cleavage and sequence recognition by drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/10606767/]

- MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [URL: https://www.mdpi.com/1424-8220/24/1/220]

- Ashdin Publishing. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. [URL: https://www.ashdin.com/article/2023/medicinal-chemistry/83569]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methylthio-4-pyrimidinol CAS#: 5751-20-2 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4(1H)-Pyrimidinone, 2-(methylthio)- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 15. ashdin.com [ashdin.com]

- 16. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-Methylthio-4-pyrimidinol | 5751-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2-(Methylthio)pyrimidin-4-ol molecular structure and weight

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore a robust and reproducible synthetic protocol with an emphasis on the underlying chemical principles, and survey its emerging applications as a versatile scaffold in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Core Molecular Structure and Physicochemical Profile

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds integral to various biological processes, most notably as components of nucleic acids (uracil, thymine, and cytosine). The unique substitution pattern of this molecule imparts specific chemical properties that make it a valuable building block in synthetic and medicinal chemistry.

Molecular Identity and Weight

-

CAS Registry Numbers: 5751-20-2, 124700-70-5[1]

-

Common Synonyms: 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthio-4(3H)-pyrimidinone, S-Methyl-2-thiouracil[2]

Structural Analysis: The Significance of Tautomerism

A critical feature of this compound is its existence as a mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the amide-like keto form (pyrimidin-4-one). In the solid state and in most solutions, the keto form, 2-(Methylthio)pyrimidin-4(3H)-one , is generally predominant. This equilibrium is fundamental to its reactivity and its interactions with biological targets, as it influences hydrogen bonding capabilities and overall molecular geometry.

The structure consists of a central pyrimidine ring. A methylthio (-SCH₃) group is attached at the C2 position, and an oxygen atom is attached at the C4 position. The methylthio group is a key functional feature, influencing the electronic properties of the ring and serving as a potential leaving group or a site for further chemical modification, such as oxidation to sulfoxide or sulfone.

Physicochemical Properties

The compound's physical and chemical characteristics are essential for its handling, formulation, and application in experimental settings. The data presented below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Melting Point | 200.0 to 204.0 °C | |

| Boiling Point | 301.2 °C at 760 mmHg (Predicted) | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa | 7.80 ± 0.40 (Predicted) | |

| LogP | 0.49 - 0.90 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via the S-methylation of 2-thiouracil. This method is reliable and scalable, making it suitable for both laboratory and potential pilot-scale production.

Experimental Protocol: S-methylation of 2-Thiouracil

This protocol is adapted from established procedures and provides a self-validating system for achieving a high-purity product.[4]

Materials:

-

2-Thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

-

Sodium Hydroxide (NaOH)

-

Iodomethane (CH₃I)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

-

Ice

Step-by-Step Methodology:

-

Base-Mediated Deprotonation: Prepare a solution of sodium hydroxide (23 g) in deionized water (200 mL) in a suitable reaction vessel equipped with a magnetic stirrer. To this basic solution, add 2-thiouracil (37 g).

-

Causality Check: The use of a strong base like NaOH is critical. 2-Thiouracil has an acidic proton on the sulfur atom (in its thiol tautomeric form) or on the nitrogen atoms. The base deprotonates the molecule, generating a potent thiolate nucleophile which is necessary for the subsequent alkylation step.

-

S-Methylation: To the stirring solution, add iodomethane (20 mL) dropwise. Allow the mixture to stir overnight at ambient temperature.

-

Causality Check: Iodomethane is an excellent electrophile for S-methylation. The iodide ion is a superb leaving group, and the methyl group has minimal steric hindrance, facilitating a rapid and efficient Sₙ2 reaction with the thiolate anion.

-

Neutralization and Precipitation: After overnight stirring, carefully add glacial acetic acid (17 mL) to the reaction mixture. The addition of acid will cause a precipitate to form.

-

Causality Check: The acetic acid serves two purposes: it neutralizes any remaining sodium hydroxide and, more importantly, it protonates the product, reducing its solubility in the aqueous medium and causing it to precipitate out of the solution. This is a key step for product isolation.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration. Wash the collected precipitate thoroughly with ice-cold water to remove any residual salts and impurities.

-

Drying: Dry the purified solid residue to yield the final product, this compound (yield typically around 28 g).[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[6] this compound serves as a versatile starting material or core structure for the development of novel therapeutics across several disease areas.

-

Antiviral Agents: Derivatives of 2-(methylthio)pyrimidinone have been synthesized and evaluated for antiviral activity. Notably, certain compounds in this class have shown selective and efficient inhibition of the rubella virus, a positive-strand RNA virus.[7] The pyrimidine core can act as a bioisostere for natural nucleobases, allowing it to interfere with viral replication machinery.

-

Antibacterial Agents: The scaffold has been used to generate novel 2-methylthio-1,4-dihydropyrimidine derivatives.[8] These compounds have been screened for antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the methylthio group and other substitutions on the pyrimidine ring can be fine-tuned to enhance potency and selectivity against bacterial targets.[8][9]

-

Analgesic and Anti-inflammatory Activity: Pyrimidine derivatives are well-documented for their anti-inflammatory and analgesic properties.[9][10] The 2-(methylthio)pyrimidine core has been incorporated into molecules designed to inhibit peripheral pain mechanisms, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

-

Enzyme Inhibition: this compound has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS).[11] NOS enzymes are critical in many physiological and pathological processes, including inflammation and neurotransmission. Inhibitors based on this scaffold could be valuable tools for studying these pathways and for developing drugs for inflammatory conditions or neurological disorders.

The value of this molecule lies in its chemical tractability. The methylthio group can be displaced by nucleophiles or oxidized to create sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule. The N-H and C=O groups of the pyrimidinone ring are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational building block for constructing complex and biologically active molecules. Its straightforward synthesis, well-defined physicochemical properties, and the proven therapeutic relevance of its derivatives make it a compound of high interest. For researchers in drug discovery, this scaffold offers a reliable starting point for developing novel inhibitors, modulators, and therapeutic agents targeting a wide array of diseases. Future work will likely focus on expanding the library of derivatives and exploring their potential in emerging areas such as oncology and neurodegenerative disease.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:5751-20-2. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 124700-70-5 | this compound. Retrieved from [Link]

-

Patel, R. V., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health. Retrieved from [Link]

-

Esté, J. A., et al. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-(alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

Sharma, A., et al. (2022). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. Retrieved from [Link]

-

Sarode, V. I., & Bhole, R. P. (2019). Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential. RJPT. Retrieved from [Link]

-

Paronik, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. Retrieved from [Link]

-

Brown, D. G., & Boström, J. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Bioactive Compounds: Antioxidant, Antibacterial, Anti-inflammatory Modulation. Retrieved from [Link]

-

Frontiers. (2022). Antibacterial and Antibiofilm Activity of Selected Medicinal Plant Leaf Extracts Against Pathogens Implicated in Poultry Diseases. Retrieved from [Link]

-

ResearchGate. (2017). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:5751-20-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Methylthio-4-pyrimidinol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. parchem.com [parchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 2-(Methylthio)pyrimidin-4-ol in Dimethyl Sulfoxide (DMSO) and Methanol

Executive Summary

The solubility of a compound is a critical physicochemical parameter that dictates its utility in drug discovery and development, influencing everything from the integrity of biological assays to the feasibility of formulation strategies.[1] This guide provides a comprehensive technical analysis of the solubility of 2-(Methylthio)pyrimidin-4-ol, a competitive inhibitor of Nitric Oxide Synthase (NOS), in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.[2][3] While qualitative data indicates slight solubility in both solvents, this paper delves into the underlying molecular interactions that govern this behavior.[2][4] We present a theoretical framework for its solubility based on intermolecular forces, a robust, self-validating experimental protocol for quantitative determination, and practical insights for researchers working with this compound.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is fundamental to predicting and explaining its solubility. The molecule exists in tautomeric equilibrium between the -ol and -one forms, a key factor in its interaction with protic and aprotic solvents. Its structure contains functional groups capable of acting as both hydrogen bond donors and acceptors, and its polarity is intermediate, as suggested by its LogP value.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂OS | [2][5] |

| Molecular Weight | 142.18 g/mol | [2][5] |

| Melting Point | 200.0 to 204.0 °C | [2][3] |

| pKa (Predicted) | 7.80 ± 0.40 | [2][4] |

| LogP (Predicted) | 0.49 - 0.90 | [2][5] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 - 4 | [2][5] |

| Polar Surface Area (TPSA) | 46.01 - 71.05 Ų | [2][5] |

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile polar aprotic solvent, prized in drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] Its utility in creating concentrated stock solutions for high-throughput screening is unparalleled.[6]

Theoretical Assessment & Intermolecular Interactions

The solubility of this compound in DMSO is governed by strong dipole-dipole interactions and the formation of hydrogen bonds. DMSO possesses a potent sulfoxide group, where the oxygen atom is a strong hydrogen bond acceptor. The pyrimidinol's N-H group (in the more stable -one tautomer) can act as a hydrogen bond donor to DMSO's oxygen.[8] Furthermore, the polar nature of the entire pyrimidine ring system and the methylthio group allows for favorable dipole-dipole interactions with the highly polar S=O bond of DMSO.[9]

Caption: Intermolecular forces between this compound and DMSO.

Qualitative Solubility Data

Multiple chemical data providers classify the solubility of this compound in DMSO as "slight."[2][3][4] This qualitative term suggests that while the compound does dissolve, it does not reach high concentrations under standard conditions. For practical purposes, researchers should experimentally determine the precise solubility for their specific application, especially when preparing high-concentration stock solutions.

Table 2: Solubility of this compound in DMSO

| Solvent | Temperature | Solubility | Source(s) |

| DMSO | Room Temperature | Slightly Soluble | [2][3][4] |

Solubility in Methanol

Methanol is a simple, polar protic solvent, meaning it can readily donate hydrogen bonds via its hydroxyl (-OH) group.[10][11] It is miscible with water and a wide range of organic solvents, making it a common choice for various chemical processes.[12][13]

Theoretical Assessment & Intermolecular Interactions

The principle of "like dissolves like" is highly applicable here.[14][15] Methanol's polar -OH group can engage in hydrogen bonding with this compound in multiple ways. Methanol can act as a hydrogen bond donor to the nitrogen atoms and the carbonyl oxygen of the pyrimidine ring, and it can act as an acceptor for the pyrimidine's N-H proton.[16] This network of hydrogen bonds is the primary driver of solubility.

Caption: Hydrogen bonding network between this compound and Methanol.

Qualitative Solubility Data

Similar to DMSO, the available data describes the solubility of this compound in methanol as "slight."[2][3][4] The protic nature of methanol can sometimes be less effective than a strong aprotic solvent like DMSO for molecules that are not overwhelmingly polar. The energy required to break the strong hydrogen-bonding network within methanol itself must be overcome by the energy gained from new solute-solvent interactions.

Table 3: Solubility of this compound in Methanol

| Solvent | Temperature | Solubility | Source(s) |

| Methanol | Room Temperature | Slightly Soluble | [2][3][4] |

Experimental Protocol for Equilibrium Solubility Determination

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[17][18] The protocol below is a self-validating system designed for accuracy and reliability.

Rationale and Causality

-

Use of Excess Solid: Ensures that the solution becomes saturated and reaches a true equilibrium between the dissolved and undissolved states.[17]

-

Equilibration Time (24-48h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A prolonged agitation period is critical to ensure the system reaches thermodynamic equilibrium.[1]

-

Temperature Control: Solubility is temperature-dependent. A constant temperature water bath or incubator is essential for reproducibility.[14]

-

Phase Separation: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[18]

-

Quantification by HPLC-UV: This method offers high sensitivity and specificity. It can distinguish the analyte from potential impurities or degradation products, ensuring that only the concentration of the intact compound is measured.[18]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add 5-10 mg to 1 mL of solvent). The solid should be clearly visible at the bottom of the vial.

-

Solvent Addition: Accurately pipette the desired solvent (DMSO or methanol) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate vigorously for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for at least 30 minutes to let larger particles settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Trustworthiness Check: Discard the first few drops from the filter to saturate any potential binding sites on the filter material.

-

-

Dilution: Prepare a dilution series of the filtered supernatant using the same solvent as the mobile phase for the analytical method. This ensures the final concentration falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method against a standard curve prepared from a known concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mM.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Practical Implications for Researchers

-

Stock Solution Preparation: Given the "slight" solubility, researchers preparing stock solutions in either DMSO or methanol should be cautious. It is advisable to start with a lower target concentration and visually inspect for complete dissolution before proceeding. For cellular assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts.[6]

-

Kinetic vs. Thermodynamic Solubility: The protocol described determines thermodynamic solubility. In high-throughput screening, kinetic solubility is often measured, where a DMSO stock is diluted into an aqueous buffer.[19] The limited solubility of this compound in DMSO implies that precipitation may occur during this dilution, potentially confounding assay results.

-

Formulation Development: The low intrinsic solubility in common organic solvents suggests that formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary for in vivo applications to achieve desired bioavailability.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13.

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Stellapharm. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

- Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10834.

- OChem Online. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

- University Handout. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

American Chemical Society. (2013). Methanol. Retrieved from [Link]

-

Britannica. (2026). Alcohol. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methanol. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 124700-70-5 | this compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions [Video]. YouTube. Retrieved from [Link]

-

ChemBK. (2024). 2-METHYLTHIO-4-HYDROXY PYRIMIDINE. Retrieved from [Link]

-

Janine The Tutor. (2021). What are the intermolecular forces between the molecules of methanol? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Intermolecular Forces. Retrieved from [Link]

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. 甲醇 [sigmaaldrich.com]

- 11. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 12. acs.org [acs.org]

- 13. Alcohol - Ethanol, Methanol, Propanol | Britannica [britannica.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Solvent Miscibility Table [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

physical and chemical properties of 2-(Methylthio)pyrimidin-4-ol

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone scaffold, present in a vast array of therapeutic agents and biologically active molecules.[1] Within this important class of heterocycles, this compound emerges as a particularly valuable building block. Its unique arrangement of a methylthio group, a hydroxyl (or keto) group, and the foundational pyrimidine ring imparts a nuanced reactivity profile, making it a versatile precursor for the synthesis of more complex molecular architectures.[2] This guide provides an in-depth exploration of the core , offering field-proven insights and detailed protocols for its synthesis and handling, tailored for researchers, scientists, and drug development professionals.

PART 1: Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is fundamental to predicting its behavior and potential applications. This compound is identified by several key descriptors.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: S-Methyl-2-thiouracil, 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthiouracil[3]

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a state of tautomeric equilibrium. The molecule readily interconverts between its enol (-ol) and keto (-one) forms. This phenomenon is crucial as it can influence the compound's reactivity, solubility, and interaction with biological targets.[6] Synchrotron-based photoemission studies have investigated this keto-enol tautomerism, revealing that the substitution of a hydrogen with the S-CH₃ group at the 2-position does not significantly alter the tautomeric balance compared to the parent 4-hydroxypyrimidine molecule.[7]

PART 2: Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data below has been consolidated from various chemical suppliers and databases.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid / Powder / Crystal | [2][3] |

| Melting Point | 200.0 to 204.0 °C | [3] |

| Boiling Point | 301.2 °C at 760 mmHg (Predicted) | |

| Density | 1.35 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| pKa | 7.80 ± 0.40 (Predicted) | [3] |

| LogP | 0.49180 |

-

Expertise & Experience Insight: The high melting point is characteristic of a stable, crystalline solid with potential for strong intermolecular interactions, such as hydrogen bonding, particularly in its keto form. The limited solubility in common organic solvents like methanol suggests that for reaction chemistry, more polar aprotic solvents like DMSO or DMF might be necessary, albeit sparingly. The predicted pKa around 7.8 indicates it is a weak acid, with the N-H proton in the keto tautomer being the most likely to deprotonate under basic conditions.

PART 3: Chemical Reactivity and Biological Significance

The reactivity of this compound is a product of its constituent functional groups. The pyrimidine ring itself is electron-deficient, influencing the reactivity of its substituents.

-

Methylthio Group (-SCH₃): This group is a key modulator of reactivity. While the sulfur atom can be oxidized, the methylthio group is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to halogens or sulfonyl groups.[8][9] Control experiments have shown that 2-methylthio pyrimidines are significantly less reactive towards arylation of thiols compared to their 2-sulfonyl counterparts, highlighting the stability of the C-S bond.[8][9]

-

Hydroxyl/Keto Group (-OH / =O): The tautomerism at this position allows for reactivity as either a nucleophile (in the enol form) or at the adjacent nitrogen atoms (in the keto form). The nitrogen atoms in the ring impart a degree of basicity to the molecule.[2]

-

Biological Activity: this compound has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS).[3] This activity underscores its potential as a starting point for designing more potent and selective inhibitors. Furthermore, derivatives of this scaffold have demonstrated analgesic properties, suggesting its utility in pain management research.[10]

PART 4: Synthesis Protocol: S-Methylation of 2-Thiouracil

A reliable and high-yielding synthesis is paramount for any research application. The most common and straightforward synthesis of this compound involves the selective S-alkylation of 2-thiouracil.

Causality Behind Experimental Choices:

-

Base (Sodium Hydroxide): 2-Thiouracil is acidic enough to be deprotonated by NaOH. This deprotonation preferentially occurs at the sulfur atom (forming a thiolate), which is a better nucleophile than the nitrogen atoms, leading to selective S-alkylation.

-

Solvent (Water): Water is an inexpensive and effective solvent for the sodium salt of 2-thiouracil.

-

Alkylating Agent (Methyl Iodide): Methyl iodide is a highly reactive methylating agent, ensuring an efficient reaction.

-

Temperature Control (Ice Bath): The initial reaction is performed at 0 °C to control the exothermic nature of the methylation and to minimize potential side reactions, such as N-alkylation.

-

Acidification (Acetic Acid): After the reaction, acidification is necessary to neutralize the excess base and precipitate the final product, which is less soluble in its neutral form.

Detailed Step-by-Step Methodology

-

Dissolution: Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in ~180 mL of water).[4]

-

Cooling: Place the reaction mixture in an ice bath and stir until the internal temperature reaches 0 °C.[4]

-

Alkylation: Slowly add methyl iodide (0.29 mol) dropwise to the cooled solution, maintaining the temperature.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4] The solution will typically appear as a pale yellow.

-

Precipitation: Cool the solution back to 0 °C in an ice bath and acidify with glacial acetic acid until a white precipitate forms.[4]

-

Isolation: Collect the white precipitate by vacuum filtration.[4]

-

Washing & Drying: Wash the collected solid with cold water (3 x 150 mL) and dry to afford the final product, 2-(methylthio)pyrimidin-4-one.[4]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust. Take measures to prevent the buildup of electrostatic charge.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended storage temperatures range from room temperature to 2-8°C.[3][5][13]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]

-

Inhalation: Remove victim to fresh air. Seek medical attention if symptoms persist.[11]

-

References

-

This compound. LookChem. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health (NIH). [Link]

-

Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

This compound. eChemHub. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 3. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. 124700-70-5|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Tautomerism and Stability of 2-(Methylthio)pyrimidin-4-ol

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

2-(Methylthio)pyrimidin-4-ol stands as a pivotal scaffold in medicinal chemistry, largely due to its structural resemblance to nucleic acid bases.[1][2] The biological activity and physicochemical properties of this molecule are intrinsically linked to its tautomeric state. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between the hydroxyl (enol-like) and keto (oxo) forms of this compound. We will explore the fundamental principles governing the stability of these tautomers, detail robust experimental and computational methodologies for their characterization, and present a synthesized view of the current understanding of this dynamic system. The insights provided are crucial for professionals in drug design and development, where controlling or predicting tautomeric preference is key to modulating biological interactions.

Introduction: The Significance of Tautomerism in Pyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in pharmacology and molecular biology.[3] For heterocyclic compounds like pyrimidines, which form the core of DNA and RNA bases, the precise tautomeric form dictates the pattern of hydrogen bonding, overall polarity, and shape, thereby governing molecular recognition events such as receptor binding or base pairing.[4][5]

The compound this compound is a classic example of a system capable of exhibiting keto-enol tautomerism. It can exist in two primary forms: the aromatic hydroxyl form, this compound, and the non-aromatic keto form, 2-(methylthio)pyrimidin-4(1H)-one. The position of this equilibrium is not fixed; it is delicately balanced by a host of internal and external factors. For drug development professionals, understanding this balance is not merely academic—an unexpected shift in tautomeric preference can dramatically alter a drug candidate's efficacy, solubility, and metabolic stability.

The Tautomeric Landscape of this compound

The principal tautomeric equilibrium for this molecule is the lactim-lactam (or enol-keto) interconversion. The two major tautomers are:

-

This compound (Hydroxy/Lactim/Enol form): In this form, the pyrimidine ring is fully aromatic, and a hydroxyl group is present at the C4 position.

-

2-(Methylthio)pyrimidin-4(1H)-one (Keto/Lactam/Oxo form): Here, a proton has migrated from the exocyclic oxygen to the N1 position of the ring, resulting in a carbonyl group at C4 and breaking the ring's aromaticity. A second keto tautomer, with the proton on N3, is also possible.

Computational studies on the parent 4-hydroxypyrimidine molecule have shown that the introduction of a second nitrogen atom into the pyridine ring system shifts the equilibrium towards the ketonic form.[6][7] For 4-hydroxypyrimidine and its analogs, the 4-keto structure is generally considered the most stable tautomer.[1]

Caption: Tautomeric equilibrium of this compound.

Key Factors Governing Tautomeric Stability

The predominance of one tautomer over another is determined by its relative thermodynamic stability, which is influenced by a combination of factors.

Aromaticity and Electronic Effects

The hydroxy form possesses a fully aromatic pyrimidine ring, which is typically a strong stabilizing factor. However, the keto form benefits from the high stability of the amide bond (lactam). For many pyrimidinones, the stability gained from the amide outweighs the loss of aromaticity, favoring the keto form.[6][7] The 2-methylthio (-SCH3) group is a weak electron-donating group, which can influence the electron density of the ring and subtly affect the tautomeric balance. Studies on similar molecules suggest that substituting at the 2-position with an S-CH3 group does not significantly alter the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine.[8]

Solvent Effects

The solvent environment plays a critical role in determining tautomeric preference.[9][10]

-

Polar Solvents: Polar protic solvents (e.g., water, ethanol) can stabilize the more polar keto tautomer through hydrogen bonding. The keto form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, interacts favorably with these solvents.[3]

-

Non-polar Solvents: In non-polar, aprotic solvents (e.g., cyclohexane, chloroform), the less polar hydroxy form may be more favored as it is less destabilized by the lack of favorable solvent interactions.[11] Spectroscopic studies often show a clear shift in equilibrium when the solvent is changed, providing strong evidence for the presence of multiple tautomers.[10][12]

pH and Ionization

The pKa of the compound is crucial, as the ionization state will significantly impact the tautomeric equilibrium.[13] At different pH values, the molecule can exist as a neutral species, a cation, or an anion. Each of these states will have its own preferred tautomeric form. For instance, deprotonation can lead to an anionic species where the negative charge is delocalized over the O-C-N system, which can be represented by resonance structures that blur the distinction between the keto and enol forms.

Methodologies for Tautomer Elucidation

A multi-pronged approach combining spectroscopic and computational methods is required for a definitive characterization of the tautomeric equilibrium.

Experimental Protocols

A. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is one of the most powerful tools for studying tautomerism in solution.[14] Since the exchange between tautomers can be slow on the NMR timescale, it is often possible to observe distinct signals for each species.[9]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare solutions of this compound at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

-

Spectral Analysis:

-

Chemical Shifts: Compare the chemical shifts of the ring protons and carbons. The keto form will typically show an N-H proton signal, while the hydroxy form will show an O-H signal (which may be broad or exchange with D₂O). The carbon attached to the oxygen (C4) will have a significantly different chemical shift in the keto form (~160-170 ppm for C=O) compared to the hydroxy form (~150-160 ppm for C-OH).

-

Integration: In cases where separate signals are observed for both tautomers, the relative peak integrals in the ¹H NMR spectrum can be used to quantify the tautomeric ratio (K_T_).

-

-

Validation: Repeat the measurements at different temperatures to observe any shifts in the equilibrium, which can provide thermodynamic data (ΔH° and ΔS°) for the tautomerization process.[15]

B. UV-Vis Spectroscopy

The electronic structure of the tautomers is different, leading to distinct UV-Vis absorption spectra. The aromatic hydroxy form and the cross-conjugated keto form possess different chromophores, which absorb light at different wavelengths.[11][12]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a non-absorbing solvent (e.g., acetonitrile). Create a series of dilute solutions (~10⁻⁵ M) in various solvents (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Spectral Analysis:

-

Analyze the position of the maximum absorbance (λ_max_). A shift in λ_max_ upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[10]

-

The presence of isosbestic points—wavelengths where the molar absorptivity is the same for both tautomers—provides strong evidence of a two-component equilibrium.

-

Computational Workflow

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[18] Density Functional Theory (DFT) is a commonly used method.[13]

Caption: Workflow for computational analysis of tautomer stability.

Workflow Description:

-

Structure Definition: Build the 3D structures of all possible tautomers (hydroxy and keto forms).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[13]

-

Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Solvation Modeling: To simulate solution conditions, re-optimize the geometries and calculate energies using a continuum solvation model like the Polarization Continuum Model (PCM) or the SM8 model.[13] This step is critical for accurate predictions.

-

Energy Analysis: Compare the final Gibbs free energies of the tautomers in the chosen solvent to predict the predominant species.

-

Property Prediction: Predict spectroscopic properties, such as NMR chemical shifts using the GIAO method, to directly compare with experimental results.[19]

Data Summary and Interpretation

While specific experimental data for this compound is sparse in the public literature, extensive studies on the parent 4-hydroxypyrimidine and related analogs provide a strong basis for interpretation.[1][8]

| Tautomer Form | Expected Predominance | Key Spectroscopic Features |

| Keto (Lactam) | Favored in polar, protic solvents (e.g., water, DMSO).[3] | ¹H NMR: N-H proton signal. ¹³C NMR: C4 signal at ~160-170 ppm. UV-Vis: Distinct λ_max_ associated with the conjugated system. |

| Hydroxy (Lactim) | May be more prevalent in non-polar, aprotic solvents (e.g., hexane, CCl₄).[11] | ¹H NMR: O-H proton signal. ¹³C NMR: C4 signal at ~150-160 ppm. UV-Vis: Distinct λ_max_ from the aromatic chromophore. |

Synthesis of Findings: For pyrimidine-4-one systems, there is a strong consensus from both computational and experimental studies that the keto (lactam) form is the major tautomer in both the solid state and in polar solutions.[1][6][7] The stability of the amide group within the ring is a powerful driving force that generally overrides the gain in aromaticity offered by the hydroxy (lactim) form. The 2-methylthio substituent is not expected to reverse this preference.[8] Therefore, it can be confidently predicted that 2-(methylthio)pyrimidin-4(1H)-one is the predominant tautomer under most physiological and standard laboratory conditions.

Conclusion and Implications

The tautomeric equilibrium of this compound is heavily skewed towards the keto form, 2-(methylthio)pyrimidin-4(1H)-one, particularly in polar environments relevant to biological systems. This preference is a result of the inherent stability of the cyclic amide (lactam) structure. For researchers in drug development, this has critical implications:

-

Receptor Interactions: The keto tautomer presents a different set of hydrogen bond donors and acceptors compared to the hydroxy form. Molecular modeling and docking studies must use the correct, most stable tautomer to accurately predict binding modes and affinities.

-

Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and membrane permeability are dependent on the predominant tautomeric form. The more polar keto form will have different properties than the less polar hydroxy form.

-